molecular formula C12H13ClN2O2 B2751660 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923177-94-0

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2751660
CAS No.: 923177-94-0
M. Wt: 252.7
InChI Key: ZLKNMNXYMFJRNP-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is characterized by the presence of a chloro group, an acetamide group, and a pyrrolidinone ring attached to a phenyl ring. It is primarily used in research and industrial applications.

Scientific Research Applications

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-1-4-10(7-9)15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKNMNXYMFJRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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